molecular formula C13H24N2O2 B1524452 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 1208530-70-4

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Cat. No. B1524452
M. Wt: 240.34 g/mol
InChI Key: HWPHWBRCRWNTLX-ZACCUICWSA-N
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Description

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a chemical compound with the linear formula C13H24N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is represented by the linear formula C13H24N2O2 . The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3, (H,14,15)/t8-,9-,10+ .


Physical And Chemical Properties Analysis

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a solid substance . Its molecular weight is 242.32 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field: Crystallography

    • Application Summary : Bicyclo[3.3.1]nonane derivatives have been studied for their crystal structures and intermolecular interactions . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
    • Methods of Application : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities were presented and their intermolecular interactions examined .
    • Results or Outcomes : The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
  • Scientific Field: Organic Chemistry

    • Application Summary : Bicyclo[3.3.1]nonane diamines have been synthesized starting from adamantane-2-on . The endo,endo-3,7-Diaminobicyclo[3.3.1]nonane was obtained through Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid .
    • Methods of Application : The endo,exo-isomer was synthesized by Schmidt rearrangement of 3-oximinobicyclo[3.3.1]nonane-7-carboxylic acid in acidic media following reduction of oximino group which was unprecedentedly stable in the Schmidt reaction conditions .
    • Results or Outcomes : The synthesis resulted in the production of endo,endo-3,7-Diaminobicyclo[3.3.1]nonane and its endo,exo-isomer .
  • Scientific Field: Antiviral Research

    • Application Summary : Bicyclo[4.3.0]nonene nucleoside analogues, which are structurally similar to bicyclo[3.3.1]nonane derivatives, have been designed and synthesized as potential antiviral agents . These analogues mimic the conformation of natural ribonucleosides .
    • Methods of Application : A divergent synthetic route featuring an intermolecular Diels−Alder reaction was employed to synthesize these carbobicyclic nucleoside analogues .
    • Results or Outcomes : The synthesized ribavirin type carbobicyclic analogues exhibit a ribose-like conformation and demonstrate promising antiviral activity with minimal cytotoxicity .
  • Scientific Field: Crystallography

    • Application Summary : The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, a derivative of bicyclo[3.3.1]nonane, has been studied for its hydrogen bonded, three-connected, chiral 3D-net .
    • Methods of Application : The study involved the examination of the crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities .
    • Results or Outcomes : The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .
  • Scientific Field: Antiviral Research

    • Application Summary : Nucleoside analogues with a bicyclo[4.3.0]nonene carbobicyclic core, which are structurally similar to bicyclo[3.3.1]nonane derivatives, have been designed and synthesized as potential antiviral agents . These analogues mimic the conformation of natural ribonucleosides .
    • Methods of Application : A divergent synthetic route featuring an intermolecular Diels−Alder reaction was employed to synthesize these carbobicyclic nucleoside analogues .
    • Results or Outcomes : The synthesized ribavirin type carbobicyclic analogues exhibit a ribose-like conformation and demonstrate promising antiviral activity with minimal cytotoxicity .
  • Scientific Field: Crystallography

    • Application Summary : The solid state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, a derivative of bicyclo[3.3.1]nonane, has been studied for its hydrogen bonded, three-connected, chiral 3D-net .
    • Methods of Application : The study involved the examination of the crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities .
    • Results or Outcomes : The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .

Safety And Hazards

The safety information for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane indicates that it is classified under Acute Tox. 4 Oral hazard classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

CAS RN

1208530-70-4
Record name tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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